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An In-depth Technical Guide on the Core Role of the NOTA Chelator in PSMA-BCH

Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis

and radioligand therapy of prostate cancer. Small molecule inhibitors of PSMA, when chelated

with a radionuclide, allow for sensitive and specific imaging via Positron Emission Tomography

(PET). PSMA-BCH, a precursor developed at Beijing Cancer Hospital, utilizes the NOTA

(1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator for this purpose. This guide provides a

comprehensive technical overview of the role of the NOTA chelator in PSMA-BCH, focusing on

its impact on radiochemical properties, in vitro performance, and in vivo pharmacokinetics.

Quantitative data from comparative studies are presented, alongside detailed experimental

protocols and workflow visualizations to support researchers, scientists, and drug development

professionals.

Introduction to PSMA-Targeted Imaging and the
NOTA Chelator
PSMA is a transmembrane protein that is significantly overexpressed on the surface of prostate

cancer cells, making it an exceptional biomarker for targeted imaging and therapy.[1] PSMA-
BCH is a PSMA-targeting ligand that consists of three key components: a high-affinity binding

moiety (typically a glutamate-urea-lysine scaffold) that recognizes and binds to PSMA, a linker

molecule, and a bifunctional chelator.[1][2]
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The chelator is a critical component that securely binds a metallic radionuclide, such as

Gallium-68 (⁶⁸Ga), for PET imaging.[1] The choice of chelator profoundly influences the

stability, radiolabeling efficiency, and in vivo biodistribution of the resulting radiopharmaceutical.

NOTA is a macrocyclic, hexadentate chelator that forms highly stable complexes with ⁶⁸Ga.[3]

Its structure allows for efficient and stable coordination of the radiometal, which is essential for

preventing the release of the radionuclide in vivo and ensuring high-quality imaging with low

background signal.

Core Functional Diagram: PSMA-BCH
Radiopharmaceutical
The fundamental structure of a NOTA-based PSMA radiopharmaceutical involves the

coordination of a radiometal by the NOTA chelator, which is covalently linked to the PSMA-

targeting ligand.

PSMA-BCH Radiopharmaceutical

PSMA-Targeting Moiety
(Glu-Urea-Lys) Linker NOTA Chelator Radiometal

(e.g., ⁶⁸Ga)
 Coordinates

Click to download full resolution via product page

Caption: Structure of a ⁶⁸Ga-NOTA-PSMA-BCH radiopharmaceutical.

Quantitative Data Analysis
The selection of a chelator is a data-driven process. The following tables summarize the key

quantitative parameters of NOTA-based PSMA agents in comparison to other common

chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HBED-CC.

Table 1: Physicochemical and Radiochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medkoo.com/products/55459
https://pmc.ncbi.nlm.nih.gov/articles/PMC5290997/
https://www.benchchem.com/product/b11928229?utm_src=pdf-body
https://www.benchchem.com/product/b11928229?utm_src=pdf-body-img
https://www.benchchem.com/product/b11928229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Chelator
Radiolab
eling
Yield

Radioche
mical
Purity

Specific/
Molar
Activity

LogP

Stability
Constant
(KML) for
⁶⁸Ga

⁶⁸Ga-

PSMA-

BCH

NOTA >99% >99%
59-74 GBq/

µmol
- 31.1

⁶⁸Ga-

NOTA-GC-

PSMA

NOTA
>94.2% ±

1.9%

>96.3% ±

3.37%

17.24 ±

4.96 GBq/

µmol

-2.598 ±

0.16
-

⁶⁸Ga-2 (p-

SCN-Bn-

NOTA)

NOTA ~95-99% >98%
>168 GBq/

µmol

-4.04 ±

0.16
31.1

⁶⁸Ga-1

(DOTA-

monoamid

e)

DOTA ~95-99% >98%
>168 GBq/

µmol
-3.0 ± 0.1 21.3

⁶⁸Ga-

DKFZ-

PSMA-11

HBED-CC ~95-99% >98%
>168 GBq/

µmol

-3.89 ±

0.16
-

⁶⁴Cu-

NOTA-

PSMA-3Q

NOTA - - -
-2.61 ±

0.03
-

⁶⁴Cu-

DOTA-

PSMA-3Q

DOTA - - -
-2.34 ±

0.08
-

LogP is the partition coefficient between n-octanol and PBS, indicating hydrophilicity (lower

values are more hydrophilic).

Table 2: In Vitro Binding Affinity and Cellular Uptake
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Compound Cell Line
Binding Affinity (Ki
or Kᴅ)

Cellular Uptake
(%/1x10⁶ cells)

Al¹⁸F-PSMA-BCH 22Rv1 (PSMA+) 2.90 ± 0.83 nM (Kᴅ) 1.32 ± 0.10 at 60 min

⁶⁸Ga-NOTA-GC-

PSMA
LNCaP (PSMA+) 0.51 µM (Kᴅ) 1.70 ± 0.13 at 120 min

⁶⁸Ga-2 (NOTA) PC3 PIP (PSMA+) 0.81 nM (Ki)
Significantly higher

than ⁶⁸Ga-1

⁶⁸Ga-1 (DOTA) PC3 PIP (PSMA+) 0.16 nM (Ki) -

⁶⁸Ga-DKFZ-PSMA-11 PC3 PIP (PSMA+) 0.03 nM (Ki)
Significantly higher

than ⁶⁸Ga-1

Cunotadipep (NOTA) 22Rv1 (PSMA+) 2.17 ± 0.25 nM (Ki) 6.02 ± 0.05

Cudotadipep (DOTA) 22Rv1 (PSMA+) 6.75 ± 0.42 nM (Ki) 2.93 ± 0.06

Table 3: Comparative In Vivo Tumor Uptake (%ID/g)
Compound Tumor Model

1h post-
injection

2h post-
injection

3h post-
injection

Al¹⁸F-PSMA-

BCH
22Rv1 (PSMA+) 7.87 ± 2.37 - -

⁶⁸Ga-2 (NOTA)
PC3 PIP

(PSMA+)

Higher than

⁶⁸Ga-1

No significant

difference

No significant

difference

⁶⁸Ga-1 (DOTA)
PC3 PIP

(PSMA+)

Lower than ⁶⁸Ga-

2

No significant

difference

No significant

difference

⁶⁸Ga-DKFZ-

PSMA-11

PC3 PIP

(PSMA+)
-

No significant

difference

No significant

difference

Table 4: Comparative In Vivo Non-Target Organ Uptake
and Clearance
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Compound (Chelator) Key Feature Reference

⁶⁸Ga-2 (NOTA)

Fastest clearance from all

tissues, including kidney and

salivary gland.

⁶⁸Ga-DKFZ-PSMA-11 (HBED-

CC)

Highest uptake and retention

in normal tissues (kidney,

blood, spleen, salivary glands).

⁶⁴Cu-NOTA-PSMA-3Q (NOTA)

Significantly lower liver uptake

compared to its DOTA

counterpart.

⁶⁴Cu-DOTA-PSMA-3Q (DOTA) Higher liver uptake.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following protocols are synthesized from the preclinical evaluations of NOTA-PSMA agents.

Synthesis of NOTA-PSMA (PSMA-BCH) Precursor
The NOTA-conjugated precursor is typically synthesized using solid-phase peptide synthesis.

Resin Loading: The initial amino acid (e.g., Lysine) is attached to a solid support resin.

Peptide Elongation: A series of coupling and deprotection steps are performed to build the

peptide chain, including the glutamate-urea-lysine targeting moiety.

Chelator Conjugation: The NOTA chelator, often as an activated ester (e.g., NOTA-NHS

ester), is coupled to the N-terminus or a side chain of the peptide.

Cleavage and Deprotection: The completed precursor is cleaved from the resin, and all

protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

Purification: The crude product is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).
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Characterization: The final product's identity and purity (>95%) are confirmed by mass

spectrometry and analytical HPLC.

Radiolabeling Protocol for ⁶⁸Ga-PSMA-BCH

⁶⁸Ga Radiolabeling and QC Workflow

1. Elute ⁶⁸GaCl₃
from ⁶⁸Ge/⁶⁸Ga generator

(0.1 N HCl)

2. Mix ⁶⁸GaCl₃ with
NOTA-PSMA precursor (20 µg)

and buffer (e.g., sodium acetate)

3. Incubate at room temperature
for 10 minutes (pH 4.0-4.5)

4. Quality Control (QC)
(RP-HPLC)

Result:
Radiochemical Purity >99%

Click to download full resolution via product page

Caption: Workflow for ⁶⁸Ga-labeling of the NOTA-PSMA precursor.
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Detailed Steps:

Elution: ⁶⁸GaCl₃ is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl. The eluate may be

pre-concentrated on a cation-exchange cartridge.

Reaction Mixture: The NOTA-PSMA precursor (e.g., 20 μg) is mixed with the ⁶⁸GaCl₃ eluate

and a buffer (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.

Incubation: The reaction mixture is incubated at room temperature for 5-10 minutes. Unlike

DOTA, which often requires heating, NOTA allows for mild, room-temperature labeling

conditions.

Quality Control: The radiochemical purity and yield are determined by RP-HPLC equipped

with a radioactivity detector.

In Vitro Stability Assay
Incubation: The final radiolabeled product, ⁶⁸Ga-PSMA-BCH, is incubated in phosphate-

buffered saline (PBS) and in human or fetal bovine serum (FBS) at 37°C.

Time Points: Aliquots are taken at various time points (e.g., 30, 60, 90, 120 minutes).

Analysis: The radiochemical purity of each aliquot is analyzed by radio-HPLC to determine

the percentage of intact radiotracer over time. ⁶⁸Ga-NOTA-GC-PSMA has shown stability

with over 96% purity after 2 hours.

Competitive Binding Assay (Determination of Kᴅ/Ki)
Cell Plating: PSMA-positive cells (e.g., LNCaP or 22Rv1) are seeded in multi-well plates.

Incubation: Cells are incubated with a known concentration of a PSMA-specific radioligand

(e.g., ¹²⁵I-MIP-1072) and increasing concentrations of the non-radiolabeled precursor (e.g.,

PSMA-BCH).

Washing and Lysis: After incubation, cells are washed to remove unbound ligand, and then

lysed.

Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
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Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ (the

concentration of the compound that displaces 50% of the radioligand). The Ki or Kᴅ is then

calculated from the IC₅₀ value.

Cellular Uptake and Internalization Studies

Cellular Uptake and Specificity Workflow

Seed PSMA+ (e.g., LNCaP) and
PSMA- (e.g., PC-3) cells

Pre-incubate a subset of PSMA+ cells
with a PSMA inhibitor (e.g., ZJ-43)

(Blocking Group)

Incubate all cells with
⁶⁸Ga-PSMA-BCH at 37°C

(various time points)

Wash cells to remove
unbound radiotracer

Measure radioactivity
in cell lysate with a γ-counter

Analyze and compare uptake:
PSMA+ vs. PSMA- vs. Blocking
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Click to download full resolution via product page

Caption: Workflow for in vitro cellular uptake experiments.

Cell Plating: PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cells are

plated in 24-well plates.

Blocking (for specificity): A subset of PSMA-positive wells is pre-incubated with a high

concentration of a non-radiolabeled PSMA inhibitor (e.g., ZJ-43) to block specific binding.

Incubation: All wells are incubated with a fixed concentration of ⁶⁸Ga-PSMA-BCH for various

durations (e.g., 30, 60, 90, 120 min) at 37°C.

Washing: Cells are washed with cold PBS to remove unbound radioactivity.

Measurement: The amount of cell-associated radioactivity is measured in a gamma counter.

The results are expressed as a percentage of the total added activity.

In Vivo Biodistribution and PET Imaging
Animal Model: Tumor xenografts are established by subcutaneously injecting PSMA-positive

(e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cells into immunodeficient mice.

Injection: Once tumors reach a suitable size, mice are injected with the radiotracer (e.g.,

⁶⁸Ga-PSMA-BCH) via the tail vein.

Imaging: At specified time points (e.g., 1, 2, 3 hours post-injection), mice are anesthetized

and imaged using a small-animal PET/CT scanner.

Biodistribution: Following the final imaging session, mice are euthanized. Tumors and major

organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed,

and the radioactivity is measured in a gamma counter.

Analysis: The uptake in each tissue is calculated and expressed as the percentage of the

injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle,

tumor-to-kidney) are then calculated.
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Conclusion: The Advantage of NOTA in PSMA-BCH
The NOTA chelator plays a fundamental role in defining the favorable characteristics of PSMA-
BCH-based radiopharmaceuticals. Its primary advantages include:

High Stability: NOTA forms a thermodynamically stable and kinetically inert complex with

⁶⁸Ga, minimizing the in vivo release of the radionuclide and reducing background radiation

dose.

Favorable Radiolabeling Conditions: It allows for rapid and high-yield radiolabeling under

mild, room-temperature conditions, which is advantageous for kit-based preparations and

preserves the integrity of the targeting molecule.

Improved Pharmacokinetics: Preclinical comparative studies consistently demonstrate that

NOTA-chelated PSMA agents exhibit faster clearance from non-target tissues, particularly

the kidneys and salivary glands, when compared to agents using other chelators like DOTA

and HBED-CC. This leads to higher tumor-to-background ratios and improved image quality.

Hydrophilicity: The NOTA-⁶⁸Ga complex is highly hydrophilic, which contributes to its rapid

renal clearance and low non-specific binding.

In conclusion, the integration of the NOTA chelator into the PSMA-BCH platform results in a

radiopharmaceutical with excellent stability, efficient preparation, and superior pharmacokinetic

properties. These attributes make ⁶⁸Ga-PSMA-BCH a highly promising candidate for the

clinical PET imaging of prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5290997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5290997/
https://www.benchchem.com/product/b11928229#the-role-of-the-nota-chelator-in-psma-bch
https://www.benchchem.com/product/b11928229#the-role-of-the-nota-chelator-in-psma-bch
https://www.benchchem.com/product/b11928229#the-role-of-the-nota-chelator-in-psma-bch
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11928229?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

